N,N-dimethyl-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}aniline
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Overview
Description
N,N-dimethyl-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}aniline is a complex organic compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyridopyrimidine core, which is a fused heterocyclic system combining pyridine and pyrimidine rings, and an aniline moiety substituted with a dimethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}aniline typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors to form the pyridopyrimidine core, followed by the introduction of the aniline moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. The industrial synthesis may also incorporate green chemistry principles to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N,N-dimethyl-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- Pyrido[4,3-d]pyrimidin-4-amine, 5,6,7,8-tetrahydro-N,N-dimethyl-
- 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydro-pyrido[3,4-d]pyrimidine
Uniqueness
N,N-dimethyl-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}aniline is unique due to its specific substitution pattern and the presence of both pyridopyrimidine and aniline moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-[3-(dimethylamino)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-19(2)14-5-3-4-12(8-14)16(21)20-7-6-15-13(10-20)9-17-11-18-15/h3-5,8-9,11H,6-7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKXFYCBQXBEAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC3=NC=NC=C3C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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